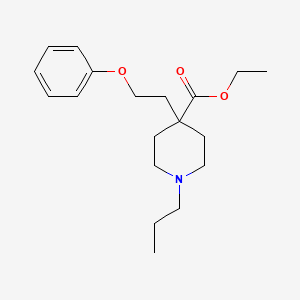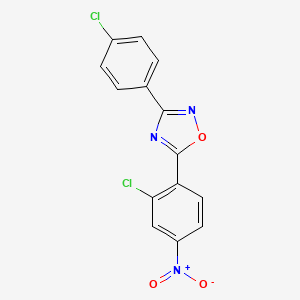![molecular formula C19H28O6 B4970410 diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)
diethyl [5-(2-methoxyphenoxy)pentyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [5-(2-methoxyphenoxy)pentyl]malonate is a chemical compound that is widely used in scientific research. It is a member of the malonate ester family and is commonly referred to as DMPM. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of diethyl [5-(2-methoxyphenoxy)pentyl]malonate involves its ability to act as a nucleophile in various chemical reactions. It can undergo esterification, amidation, and other reactions to form new compounds. Additionally, DMPM has been shown to have antioxidant properties, which may be useful in the development of new drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases such as cancer and Alzheimer's disease. Additionally, DMPM has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using diethyl [5-(2-methoxyphenoxy)pentyl]malonate in laboratory experiments is its high reactivity and versatility. It can be used as a building block for the synthesis of a wide range of compounds, making it useful in various fields of research. However, the high reactivity of DMPM also poses a challenge, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of diethyl [5-(2-methoxyphenoxy)pentyl]malonate in scientific research. One potential application is in the development of new drugs with antioxidant and anti-inflammatory properties. Additionally, DMPM may be useful in the development of new materials with unique properties, such as self-healing materials and polymers with tunable properties. Further research is needed to fully explore the potential applications of this compound in various fields of research.
Métodos De Síntesis
The synthesis of diethyl [5-(2-methoxyphenoxy)pentyl]malonate involves the reaction of 2-methoxyphenol with 5-bromopentyl-1-magnesium bromide, followed by the addition of diethyl malonate. The resulting product is then purified using column chromatography to obtain a high yield of pure DMPM.
Aplicaciones Científicas De Investigación
Diethyl [5-(2-methoxyphenoxy)pentyl]malonate has been extensively used in scientific research due to its unique chemical properties. It has been shown to be an effective precursor for the synthesis of various organic compounds, including biologically active molecules. Additionally, DMPM has been used as a building block for the development of new materials with unique properties.
Propiedades
IUPAC Name |
diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-23-18(20)15(19(21)24-5-2)11-7-6-10-14-25-17-13-9-8-12-16(17)22-3/h8-9,12-13,15H,4-7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCNNHJGFQOSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)

![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)
